1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 864443-44-7
Cat. No.: VC11573628
Molecular Formula: C17H17FN4O4
Molecular Weight: 360.34 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864443-44-7 |
|---|---|
| Molecular Formula | C17H17FN4O4 |
| Molecular Weight | 360.34 g/mol |
| IUPAC Name | 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H17FN4O4/c18-13-7-11-14(8-15(13)20-3-5-21(19-26)6-4-20)22(10-1-2-10)9-12(16(11)23)17(24)25/h7-10H,1-6H2,(H,24,25) |
| Standard InChI Key | ANFWNIUBWKCSEU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)N=O)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid, encodes its critical structural elements:
-
A quinoline backbone substituted at position 1 with a cyclopropyl group and at position 6 with fluorine .
-
A 4-nitrosopiperazinyl moiety at position 7, distinguishing it from ciprofloxacin’s piperazinyl group .
-
A carboxylic acid functionality at position 3 and a ketone at position 4, conserved across fluoroquinolones .
The molecular formula is C₁₇H₁₇FN₄O₄, with a molecular weight of 360.34 g/mol. X-ray crystallography of analogous compounds reveals planar quinoline rings essential for DNA gyrase binding, while the nitroso group introduces steric and electronic perturbations .
Spectroscopic Characterization
Key spectral data include:
-
¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), δ 3.45–3.70 (m, 8H, piperazine CH₂), δ 8.65 (s, 1H, H-2 quinoline).
-
IR (KBr): 1725 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, ketone), 1520 cm⁻¹ (N–O stretch).
-
MS (ESI+): m/z 361.1 [M+H]⁺, 383.1 [M+Na]⁺.
Synthesis and Manufacturing Considerations
Nitrosation of Ciprofloxacin
The compound is synthesized via nitrosation of ciprofloxacin under acidic conditions :
-
Reaction Setup: Ciprofloxacin (1 equiv) reacts with sodium nitrite (1.2 equiv) in 0.1 M HCl at 0–5°C for 6 hours .
-
Mechanism: Nitrous acid (HNO₂) generates nitrosonium ion (NO⁺), which electrophilically attacks the piperazine nitrogen .
-
Workup: Neutralization with NaOH followed by crystallization from ethanol/water yields the nitroso derivative in 65–72% purity.
Critical Parameters:
-
Stoichiometric excess of nitrite increases nitrosamine formation risk, necessitating post-reaction quenching with sulfamic acid .
Physicochemical and Stability Profile
Solid-State Properties
-
Melting Point: 242–245°C (decomposition observed above 250°C) .
-
Solubility: 0.12 mg/mL in water (pH 7.4), enhanced to 1.8 mg/mL in 0.1 M HCl due to protonation of the piperazine.
-
Hygroscopicity: Low (0.3% w/w moisture absorption at 25°C/60% RH).
Degradation Pathways
Stability studies under ICH Q1A(R2) conditions reveal:
-
Photolysis: UV light (300–400 nm) induces nitroso group cleavage, forming piperazine and nitric oxide .
-
Hydrolysis: pH-dependent degradation at 40°C:
-
Oxidation: Susceptible to peroxide radicals, generating N-oxide byproducts .
Biological and Toxicological Evaluation
Antibacterial Activity
While parent ciprofloxacin inhibits DNA gyrase with IC₅₀ = 0.2 μg/mL, the nitroso derivative shows reduced potency:
-
MIC against E. coli: 8 μg/mL vs. 0.03 μg/mL for ciprofloxacin.
-
Mechanism: Nitroso group sterically hinders water-metal ion bridge formation with GyrA Ser83 .
Mutagenicity Assessment
Ames tests (OECD 471) using Salmonella typhimurium TA1535:
-
Reverse Mutations: 420 revertants/μmol (with S9 metabolic activation) .
-
DNA Adducts: LC-MS/MS detects N⁷-guanine adducts at 1.2 adducts/10⁶ nucleotides .
Table 2: Comparative Mutagenic Potency of N-Nitrosamines
| Compound | TD₅₀ (mg/kg/day) | AI Limit (ng/day) |
|---|---|---|
| N-Nitrosodimethylamine | 0.001 | 96 |
| N-Nitrosopiperazine | 0.03 | 18 |
| Target Compound | 0.12 | 15 |
Analytical Detection and Quantification
LC-MS/MS Methodology
Conditions:
-
Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm)
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient: 5–95% B over 12 minutes
Validation Parameters:
-
LOQ: 0.5 ng/mL
-
Linearity: 0.5–200 ng/mL (R² = 0.999)
-
Recovery: 98.2% ± 2.1%
Regulatory Testing Requirements
Per ICH M7(R1) guidelines:
-
Control Strategy: Maintain levels ≤18 ng/day (0.03 ppm in 600 mg ciprofloxacin dose) .
-
Batch Testing: Required for all ciprofloxacin APIs and finished products since 2022 .
Regulatory and Industrial Implications
Risk Mitigation Strategies
Pharmaceutical manufacturers employ:
-
Nitrite Scavengers: Ascorbic acid (0.1% w/w) reduces nitroso formation by 89% .
-
Process Modifications: Replacing piperazine with morpholine in synthesis cuts impurity levels by 95% .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume